molecular formula C7H12N2O4S B1146521 S-Nitroso-N-acetyl-DL-penicillamine CAS No. 152971-80-7

S-Nitroso-N-acetyl-DL-penicillamine

Cat. No. B1146521
M. Wt: 220.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Nitroso-N-acetyl-DL-penicillamine (SNAP) is a chemical compound that has been widely used in scientific research due to its ability to release nitric oxide (NO) in a controlled manner. This molecule has been used to study the effects of NO on various biochemical and physiological processes.

Scientific Research Applications

  • SNAP affects tumor suppressor proteins, such as p53, altering their conformation and DNA binding activity, which suggests a role in carcinogenesis (Calmels, Hainaut, & Ohshima, 1997).

  • SNAP is a potent inhibitor of platelet aggregation and induces disaggregation, affecting fibrinogen binding to platelets and P-selectin release (Salas et al., 1994).

  • Under hypoxic conditions, SNAP exhibits increased cytotoxicity, especially against endothelial cells. This is due to enhanced release of nitric oxide (NO) (Ioannidis et al., 1996).

  • SNAP can induce vasodilatation in coronary vasculature and can interact with other vasodilators, highlighting its potential role in cardiovascular research (Villa et al., 1994).

  • In primary rat glial cells, SNAP differentially affects cell types, suggesting a role in studies of neurodegenerative diseases and demyelination (Mitrovic et al., 1994).

  • SNAP shows inhibitory effects on papain, a cysteine protease, indicating its potential in studies related to enzyme inhibition (Xian et al., 2000).

  • In cortical glial cells, SNAP inhibits nerve growth factor release, influencing the study of neurodegenerative diseases (Xiong et al., 1999).

  • SNAP suppresses cell growth in the unicellular green alga, Micrasterias denticulata, highlighting its potential use in botanical and cellular studies (Lehner, Kerschbaum, & Lütz-Meindl, 2009).

  • SNAP's controlled release of NO from polymer films has applications in biomedical fields, such as therapeutic treatments (Frost & Meyerhoff, 2004).

  • SNAP stimulates the production of H2S in A549 cells, indicating its use in studies of cellular signaling mechanisms (Yin et al., 2017).

properties

IUPAC Name

2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIQCSMRQKCOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70987112
Record name N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Nitroso-N-acetyl-DL-penicillamine

CAS RN

67776-06-1
Record name S-Nitroso-N-acetyl-DL-penicillamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67776-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitroso-N-acetylpenicillamine, (+/-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067776061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)-3-(nitrososulfanyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70987112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-Nitroso-N-acetyl-DL-penicillamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-NITROSO-N-ACETYLPENICILLAMINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4AX527AX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,920
Citations
GE Carnahan, PG Lenhert… - … Section B: Structural …, 1978 - scripts.iucr.org
C7HI2N204S, 2-acetamido-3-methyl-3-thio-nitrosobutanoic acid, space group P2Jc, a= 6.9840 (11), b-12.698 (2), c= 12.353 (2) A, fl= 107.80 (1) at 295 K (2= 1.54051 A), Z= 4, Dx= …
Number of citations: 44 scripts.iucr.org
MC Frost, ME Meyerhoff - Journal of the American Chemical …, 2004 - ACS Publications
… Fumed silica polymer filler particles were derivatized with S-nitroso-N-acetyl-dl-penicillamine and blended into the center layer of trilayer silicone rubber films. Nitric oxide is generated …
Number of citations: 129 pubs.acs.org
I IOANNIDIS, M BÄTZ, T PAUL, HG KORTH… - Biochemical …, 1996 - portlandpress.com
S-Nitroso-N-acetyl-dl-penicillamine (SNAP) and sodium nitroprusside (SNP), both of which are known to release nitric oxide ( • NO), exhibited cytotoxicity against cultivated endothelial …
Number of citations: 71 portlandpress.com
E Salas, MA Moro, S Askew, HF Hodson… - British journal of …, 1994 - ncbi.nlm.nih.gov
The effects of two new analogues of S-nitroso-N-acetyl-DL-penicillamine (SNAP), S-nitroso-N-formyl-DL-penicillamine (SNFP) and S-nitroso-DL-penicillamine (SNPL), on platelet …
Number of citations: 67 www.ncbi.nlm.nih.gov
SC Askew, AR Butler, FW Flitney, GD Kemp… - Bioorganic & medicinal …, 1995 - Elsevier
The chemistries of S-nitroso-dl-penicillamine (SNAP) and S-nitrosoglutathione (GSNO) in relation to their ability to relax vascular smooth muscle and prevent platelet aggregation have …
Number of citations: 122 www.sciencedirect.com
T Stys, A Stys, P Paczwa… - Journal of physiology …, 1998 - agro.icm.edu.pl
… Chemical mechanisms underlying the vasodilator and platelet anti-aggregating pfoperties of S-nitroso-N-acetyl-DL-penicillamine and S-nitrosoglutathione. Bioorg Med Chem 1995; 3: 1…
Number of citations: 16 agro.icm.edu.pl
D Pravdic, N Vladic, I Cavar… - Clinical and Experimental …, 2012 - Wiley Online Library
… Therefore, in the present study we investigated the effect of the NO donors S-nitroso-N-acetyl-dl-penicillamine, spermine NONOate and propylamine propylamine NONOate on pH i in …
Number of citations: 10 onlinelibrary.wiley.com
A Altun, M Ergül, A Filiz, M Parlak, M Ergül… - Cumhuriyet Medical …, 2014 - dergipark.org.tr
… In the second group, in order to determine hyperalgesic effect of SNitroso-N-acetyl-DL-penicillamine (SNAP), 2 mg/kg SNAP dissolved in 0.5 mL 0.9% NaCl, administrated ip and TFLs …
Number of citations: 13 dergipark.org.tr
CF Mang, H Kilbinger - British journal of pharmacology, 2000 - Wiley Online Library
… We have therefore studied the effects of the NO donor S-nitroso-N-acetyl-DL-penicillamine (SNAP) and the NO synthase inhibitor L-NG-nitroarginine (L-NOARG) on electrically-induced …
Number of citations: 6 bpspubs.onlinelibrary.wiley.com
S Oikawa, Y Kai, A Mano… - Cellular Physiology …, 2019 - pdfs.semanticscholar.org
… : To identify a pharmacological inducer of NNCCS, we screened several chemical compounds with chemical structures similar to the structure of S-nitroso-N-acetyl-DL-penicillamine (…
Number of citations: 7 pdfs.semanticscholar.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.